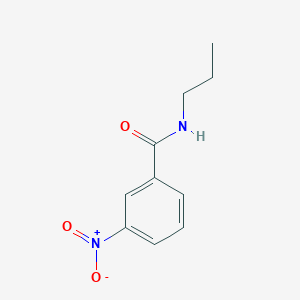

3-nitro-N-propylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-6-11-10(13)8-4-3-5-9(7-8)12(14)15/h3-5,7H,2,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLMRPZZVCEHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278272 | |

| Record name | 3-nitro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39887-56-4 | |

| Record name | 39887-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 39887-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Nitro N Propylbenzamide

Established Synthetic Routes to N-Propylbenzamide Scaffolds

The formation of the amide bond is a cornerstone of organic chemistry, and numerous methods have been developed to construct N-alkylated benzamides. These range from classical approaches to modern, more efficient catalytic systems.

Direct amidation involves the condensation of a carboxylic acid and an amine, often requiring a catalyst or coupling agent to facilitate the removal of water. Historically, methods like the Schotten-Baumann reaction, which uses an acid chloride precursor, were common but generated significant waste. Modern protocols focus on the direct use of carboxylic acids and amines, employing various catalysts to enhance efficiency and sustainability.

Group (IV) metal complexes, particularly those based on zirconium (Zr) and titanium (Ti), have emerged as effective catalysts for direct amidation. acs.org For instance, ZrCl₄ can be used to promote the direct condensation of benzoic acids and amines, sometimes supported on materials like diatomite earth and assisted by ultrasonic irradiation to achieve rapid and high-yield synthesis. researchgate.net These catalytic processes are advantageous as they produce water as the only by-product.

Transition-metal-free approaches have also been developed. A notable method involves the use of sodium tert-butoxide (NaOtBu) to mediate the direct amidation of unactivated esters with amines under solvent-free conditions, often at room temperature. rsc.org This protocol is environmentally friendly and practical for large-scale production. rsc.org Another strategy utilizes borate (B1201080) esters, such as B(OCH₂CF₃)₃, which effectively promotes amidation between a wide range of carboxylic acids and amines with simple, non-aqueous workup procedures. acs.org More recently, electrochemical methods have been demonstrated for direct C(sp³)–H amidation, where an anodic oxidation enables the coupling of benzylic substrates with primary benzamides. acs.org

Interactive Data Table: Comparison of Direct Amidation Protocols

| Method | Catalyst / Reagent | Key Features | Typical Conditions | Yields |

| Group (IV) Metal Catalysis | ZrCl₄, Ti(OiPr)₄ | Environmentally benign (water is the only byproduct) | Mild reaction conditions | Good to Excellent researchgate.net |

| NaOtBu-mediated | Sodium tert-butoxide | Transition-metal-free, solvent-free rsc.org | Room temperature rsc.org | Good to Excellent rsc.org |

| Borate Ester Reagent | B(OCH₂CF₃)₃ | Broad substrate scope, simple purification acs.org | Equimolar reactants in MeCN acs.org | Consistently High acs.org |

| Electrochemical Oxidation | Anodic oxidation | Direct C(sp³)–H amidation acs.org | Undivided cell, often with a supporting electrolyte acs.org | Moderate to Good acs.org |

Beyond direct amidation, novel strategies have been explored to synthesize the N-propylbenzamide structure, often leveraging unique reaction mechanisms to improve efficiency or access different precursors.

Oxidative cleavage provides an alternative pathway for amide synthesis. One such method involves the direct amidation of α-diketones with amines, which proceeds through a tert-Butyl hydroperoxide (TBHP)-promoted oxidative cleavage of the C(sp²)–C(sp²) bond. lookchem.com Another approach utilizes the oxidative cleavage of C-N bonds in α-amino esters to generate amides. rsc.org These methods offer a distinct synthetic route that does not start from a carboxylic acid or its activated derivative.

The use of ultrasound, or sonochemistry, has been shown to significantly accelerate chemical reactions. In the context of benzamide (B126) synthesis, ultrasonic cavitation can promote the tandem one-pot reaction of saccharin (B28170) derivatives with amines like propylamine. mdpi.comresearchgate.net This method involves the intermolecular cleavage of the N-C-σ bond in the saccharin ring, leading to the formation of the corresponding N-propylbenzamide derivative in excellent yields and short reaction times. mdpi.com Another application involves using a Lewis acidic ionic liquid immobilized on diatomite earth with ZrCl₄ as a catalyst, where ultrasonic irradiation facilitates the direct condensation of benzoic acids and amines rapidly at room temperature. researchgate.net

Interactive Data Table: Sonochemical Synthesis of Benzamide Derivatives

| Precursors | Catalyst / Conditions | Key Outcome | Yield | Reference |

| N-allyl saccharin, propylamine | Ultrasonic cavitation, one-pot reaction | Intermolecular N-C-σ-saccharin ring cleavage | 94% | mdpi.comresearchgate.net |

| Benzoic acids, amines | Diatomite earth@IL/ZrCl₄, ultrasonic irradiation | Rapid, green synthesis at room temperature | Good to Excellent | researchgate.net |

Innovative Synthetic Strategies for N-Propylbenzamide Core

Oxidative Cleavage Approaches

Targeted Synthesis of the 3-Nitro-N-propylbenzamide Structure

The synthesis of this compound can be approached in two primary ways: by first synthesizing the N-propylbenzamide scaffold and then introducing the nitro group, or by starting with a pre-nitrated precursor like 3-nitrobenzoic acid. The former approach requires a regioselective nitration method.

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. scirp.org The challenge lies in controlling the position of the incoming nitro group (regioselectivity). In N-propylbenzamide, the amide group (-CONHPr) is a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, direct nitration of N-propylbenzamide is expected to yield the 3-nitro derivative as the major product.

Traditional nitration methods often use a mixture of nitric acid and sulfuric acid. frontiersin.org However, these conditions can be harsh and produce unwanted byproducts. frontiersin.org To improve yields and selectivity, various catalytic and alternative energy systems have been developed.

Metal-Catalyzed Nitration : Group V and VI metal salts, such as ammonium (B1175870) molybdate, have been used as catalysts for the nitration of aromatic compounds, including benzamide. scirp.orgsemanticscholar.org These reactions can be performed under conventional heating or assisted by non-conventional energy sources. semanticscholar.org

Ultrasonically Assisted Nitration (USANR) : The use of ultrasound can significantly reduce reaction times for the nitration of aromatic compounds like benzamide. scirp.orgsemanticscholar.org These reactions proceed smoothly, affording high yields of the corresponding mono-nitro derivatives with high regioselectivity. For benzamide, the meta-nitro product is predominantly formed. semanticscholar.org

Microwave-Assisted Nitration (MWANR) : Microwave irradiation is another effective technique to accelerate nitration reactions, often under solvent-free conditions. scirp.orgscispace.com For aromatic carbonyl compounds like benzamide, the reaction times can be reduced to a few minutes, with high yields of the meta-nitro product. scirp.org

A direct synthesis route involves the coupling of 3-nitrobenzoic acid with propylamine. This is a common strategy where the regiochemistry is pre-determined by the starting material. The coupling can be achieved using standard amidation protocols. For instance, 4-(hydroxymethyl)-3-nitro-N-propylbenzamide has been synthesized as a precursor for photochemical cyclization reactions, demonstrating the viability of building the amide from a nitrated benzoic acid derivative. rsc.org

Interactive Data Table: Nitration Methods for Benzamide and Related Compounds

| Substrate | Method | Reagents / Catalyst | Key Outcome | Reference |

| Benzamide | Ultrasonic (USANR) | HNO₃, Ammonium Molybdate | High yield of meta-nitro derivative, reduced reaction time | scirp.orgsemanticscholar.org |

| Benzamide | Microwave (MWANR) | HNO₃, Metal Salt (solvent-free) | High yield of 4-nitrobenzamide (B147303) (meta-product), reaction in 3-5 mins | scirp.orgscispace.com |

| 4-Methoxy-N-propylbenzamide | Conventional | HNO₃, H₂SO₄ | Electrophilic substitution at the meta-position to the amide | vulcanchem.com |

| Aromatic Carbonyls | Conventional | HNO₃, Metal Salt | High regioselectivity for mono-nitro derivatives | scirp.org |

Amide Bond Formation via Nitro-Substituted Benzoic Acid Precursors and Primary Amines

The synthesis of this compound is primarily achieved through the formation of an amide bond between 3-nitrobenzoic acid and a primary amine, specifically n-propylamine. This transformation can be accomplished through several synthetic routes, with the choice of method often depending on the desired yield, purity, and scalability.

One common approach involves the activation of the carboxylic acid group of 3-nitrobenzoic acid to make it more susceptible to nucleophilic attack by the amine. This can be done by converting the carboxylic acid to a more reactive species, such as an acid chloride. For instance, 3-nitrobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to form 3-nitrobenzoyl chloride. The subsequent reaction of this acid chloride with n-propylamine then yields this compound.

Alternatively, modern coupling reagents are frequently employed to facilitate the direct amidation of carboxylic acids and amines under milder conditions, often with higher yields and fewer side products. Reagents such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for this purpose. researchgate.netpeptide.comcreative-peptides.comsigmaaldrich.com These reagents activate the carboxylic acid in situ, allowing for an efficient reaction with the amine. The general scheme for this reaction involves the mixing of 3-nitrobenzoic acid, n-propylamine, the coupling reagent, and a non-nucleophilic base in a suitable solvent.

Another synthetic strategy involves a two-step process where 3-nitrobenzoic acid is first esterified, for example, by reacting with trimethyl orthoacetate to form methyl 3-nitrobenzoate. This ester can then undergo amination by reacting with n-propylamine to furnish the desired this compound.

Table 1: Synthetic Routes to this compound

| Starting Materials | Reagents | Key Intermediates | Product |

|---|---|---|---|

| 3-Nitrobenzoic acid, n-Propylamine | Thionyl chloride (SOCl₂) | 3-Nitrobenzoyl chloride | This compound |

| 3-Nitrobenzoic acid, n-Propylamine | HBTU or HATU, Base | Activated ester | This compound |

| 3-Nitrobenzoic acid, Trimethyl orthoacetate, n-Propylamine | Acid catalyst, then amine | Methyl 3-nitrobenzoate | This compound |

Exploration of Photochemical Cyclization Reactions involving Nitrobenzamide Intermediates

The photochemistry of nitroaromatic compounds, including nitrobenzamides, can lead to a variety of intramolecular transformations. While specific studies on the photochemical cyclization of this compound are not extensively documented, the reactivity of related systems provides insight into potential reaction pathways. One such pathway is the photoinduced intramolecular cyclization, which can be triggered by the excitation of the nitro group. du.edu

For o-nitrobenzyl compounds, irradiation with UV light can lead to the formation of a nitroso intermediate, which can then undergo cyclization. mdpi.com In a related context, the photochemical cyclization of N-aryl-o-nitrobenzamides has been utilized to synthesize indazolone derivatives. mdpi.com These reactions often proceed through the formation of highly reactive intermediates upon photoisomerization. mdpi.com

In the case of this compound, while a direct intramolecular cyclization involving the propyl group and the nitro group is less common, the possibility of other photochemical transformations exists. For instance, photoinduced reactions could potentially lead to rearrangements or intermolecular reactions depending on the reaction conditions and the presence of other reactive species. The development of flow chemistry and specialized photoreactors has expanded the possibilities for conducting reproducible and scalable photochemical reactions. sci-hub.seuni-regensburg.de

Derivatization and Functional Group Interconversions of the Nitro-N-propylbenzamide Framework

Chemoselective Reduction of the Nitro Group to Amine Functionality

A key transformation of the this compound framework is the chemoselective reduction of the nitro group to an amine, yielding 3-amino-N-propylbenzamide. This conversion is significant as it transforms the electron-withdrawing nitro group into an electron-donating amino group, which can then serve as a handle for further functionalization. A variety of reducing agents and conditions can be employed to achieve this transformation with high selectivity, leaving the amide functionality intact. vulcanchem.com

Catalytic hydrogenation is a widely used method for this reduction. researchgate.net Typical catalysts include palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas as the reductant. vulcanchem.com This method is often efficient and clean, with water being the only byproduct. Another approach is transfer hydrogenation, which uses a hydrogen donor in place of hydrogen gas. ursinus.edu Common hydrogen donors include formic acid and its derivatives. ursinus.edu

For substrates with multiple reducible functional groups, milder reducing agents can be used to ensure chemoselectivity. These include metals such as iron or zinc in acidic media. cardiff.ac.uk Tin(II) chloride (SnCl₂) is another reagent that can selectively reduce nitro groups in the presence of other sensitive functionalities. cardiff.ac.uk

Table 2: Reagents for Chemoselective Reduction of the Nitro Group

| Reagent System | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | Catalytic | 3-Amino-N-propylbenzamide | Common and efficient method. vulcanchem.com |

| H₂/Raney Nickel | Catalytic | 3-Amino-N-propylbenzamide | Alternative catalyst. |

| Formic Acid | Transfer Hydrogenation | 3-Amino-N-propylbenzamide | Avoids the use of H₂ gas. ursinus.edu |

| Fe/Acid | Acidic Media | 3-Amino-N-propylbenzamide | Mild and selective. cardiff.ac.uk |

| SnCl₂ | Mild Conditions | 3-Amino-N-propylbenzamide | Good for sensitive substrates. cardiff.ac.uk |

Modifications at the N-Propyl Moiety

The N-propyl group of this compound offers opportunities for further derivatization through C-H functionalization. hbni.ac.in Recent advances in transition-metal-catalyzed C-H activation have enabled the direct modification of alkyl chains in amides. libretexts.org For example, palladium-catalyzed reactions can be used to introduce new functional groups at the N-α position of the propyl chain. libretexts.org

Visible-light-induced photoredox catalysis has also emerged as a powerful tool for the functionalization of C-H bonds in N-alkylamides. libretexts.org This approach can be used to achieve amination or alkenylation at the N-α position of the propyl group under mild conditions. libretexts.org These methods provide a direct route to more complex derivatives of this compound without the need for pre-functionalized starting materials.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents: the nitro group and the N-propylamido group.

Electrophilic Aromatic Substitution (EAS)

The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.comlumenlearning.com The N-propylamido group, while having a nitrogen atom with a lone pair, is also considered a deactivating and meta-directing group due to the electron-withdrawing nature of the adjacent carbonyl group. Therefore, in an electrophilic aromatic substitution reaction, such as nitration or halogenation, the incoming electrophile would be directed to the positions meta to both the nitro and the amido groups. This would primarily result in substitution at the 5-position of the benzene ring. researchgate.net

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. wikipedia.orglibretexts.orgbyjus.commasterorganicchemistry.com In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. While this compound does not have a typical leaving group like a halide, under certain conditions, other groups can be displaced. The nitro group itself can sometimes act as a leaving group. stackexchange.com For a nucleophilic attack to be effective, the ring needs to be sufficiently electron-deficient, which is facilitated by the nitro group. wikipedia.orglibretexts.orgbyjus.commasterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. wikipedia.org

Reactions of the Nitro Group as a Leaving Group or Activating Group

The nitro group in this compound plays a dual role in influencing the reactivity of the aromatic ring.

Nitro Group as an Activating Group

Nitro Group as a Leaving Group

Under specific conditions, the nitro group itself can function as a leaving group in nucleophilic aromatic substitution reactions. stackexchange.com This is more likely to occur when the aromatic ring is highly activated by other electron-withdrawing groups. stackexchange.com The displacement of a nitro group by a nucleophile is a known transformation in aromatic chemistry, particularly in electron-deficient systems. stackexchange.com For this compound, a strong nucleophile and potentially harsh reaction conditions would likely be required to displace the nitro group.

Kinetics and Mechanisms of Chlorination Reactions of Amides

The chlorination of amides is a crucial reaction, particularly in the context of water treatment and disinfection, as amides are present in natural organic matter and various synthetic chemicals. The reaction of amides with chlorine can lead to the formation of N-chloroamides, which are themselves reactive species.

Recent research has investigated the kinetics and mechanisms of the reactions of chlorine with a series of amides, including N-propylbenzamide, a close structural analog to this compound. researchgate.net These studies provide a foundation for understanding how this compound is likely to behave under chlorination conditions.

In a study examining the reaction of various amides with chlorine, it was determined that the reactions typically follow second-order kinetics. researchgate.net For a selection of seven amides, the apparent second-order rate constants at pH 8 were found to be in the range of 5.8 x 10⁻³ to 1.8 M⁻¹s⁻¹. researchgate.net The activation energies for these reactions were reported to be between 62 and 88 kJ/mol. researchgate.net

It was observed that the second-order rate constants for the reactions of chlorine with different amides decrease as the electron-donating character of the substituents on the amide nitrogen and the N-carbonyl carbon increases. researchgate.net The dominant reacting species from the chlorine side is hypochlorite (B82951) (⁻OCl), which reacts with the amides to produce N-chloroamides. The species-specific second-order rate constants for this reaction are in the range of 7.3 x 10⁻³ to 2.3 M⁻¹s⁻¹. researchgate.net

For N-propylbenzamide specifically, the following kinetic data has been reported:

| Kinetic Parameter | Value | Conditions |

| Apparent second-order rate constant (k_app) | (Value not explicitly stated for N-propylbenzamide alone in the provided text, but falls within the general range) | pH 8 |

| Activation Energy (E_a) | (Value not explicitly stated for N-propylbenzamide alone in the provided text, but falls within the general range of 62-88 kJ/mol) | - |

Interactive Data Table: Kinetic Parameters for Amide Chlorination

The presence of a nitro group at the meta position of the benzene ring in this compound is expected to have a significant impact on the kinetics of its chlorination. The nitro group is a strong electron-withdrawing group, which will decrease the electron density on the amide nitrogen. This deactivation of the amide nitrogen would likely lead to a slower rate of electrophilic attack by chlorine species compared to the unsubstituted N-propylbenzamide.

The proposed mechanism for the N-chlorination of secondary amides like this compound by hypochlorous acid (HOCl) suggests that the reaction proceeds through the formation of an iminol intermediate. This intermediate then reacts with HOCl in the rate-determining step. An alternative pathway involves the direct one-step N-chlorination of the amide.

Studies on the chlorination of deactivated aromatic compounds, such as 1,3-dinitrobenzene, in the presence of nitric and sulfuric acid have shown that chlorination can compete with nitration. rsc.org This indicates that even strongly deactivated rings can undergo chlorination under certain conditions, although the conditions for aromatic ring chlorination are typically much harsher than those for N-chlorination of the amide group.

The N-chloroamides formed from the chlorination of amides are reactive and can participate in further reactions. For example, they can react with phenolic compounds to form chlorinated phenols or quinones, while the N-chloroamide is reduced back to the parent amide. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization in Research

Comprehensive Spectroscopic Elucidation of 3-Nitro-N-propylbenzamide

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. rsc.org In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional moieties.

The presence of the nitro group (-NO₂) is typically confirmed by two strong absorption bands: one for the asymmetric stretch and another for the symmetric stretch. For analogous nitro-substituted benzamides, these bands are observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. vulcanchem.com The amide group gives rise to several distinct peaks. A prominent C=O (carbonyl) stretching vibration is expected in the range of 1640–1680 cm⁻¹. Additionally, the N-H stretching vibration of the secondary amide typically appears in the region of 3300–3350 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would be observed just below this value, typically between 2850 and 2960 cm⁻¹. libretexts.orglibretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

| Amide (C=O) | Stretch | 1640–1680 |

| Amide (N-H) | Stretch | 3300–3350 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | 2850–2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of this compound, distinct signals for the aromatic protons and the propyl chain protons are expected. The aromatic protons are deshielded due to the electron-withdrawing effects of the nitro group and the carbonyl group. For nitrobenzene, the ortho protons are the most deshielded, followed by the para, and then the meta protons, with signals appearing at approximately 8.25 ppm (ortho), 7.71 ppm (para), and 7.56 ppm (meta). stackexchange.com A similar pattern would be anticipated for this compound, with the aromatic protons appearing as a complex multiplet in the region of δ 7.5–8.3 ppm.

The protons of the N-propyl group would exhibit characteristic splitting patterns. The terminal methyl (CH₃) group would appear as a triplet around δ 0.9–1.1 ppm. The methylene (B1212753) (CH₂) group adjacent to the methyl group would be a sextet (or multiplet) in the region of δ 1.5–1.7 ppm. The methylene (CH₂) group attached to the nitrogen atom would be the most deshielded of the propyl protons, appearing as a triplet around δ 3.4–3.6 ppm. The amide proton (N-H) typically presents as a broad singlet. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.5–8.3 | Multiplet |

| Amide (N-H) | Variable | Broad Singlet |

| N-CH₂- | 3.4–3.6 | Triplet |

| -CH₂-CH₃ | 1.5–1.7 | Sextet/Multiplet |

| -CH₃ | 0.9–1.1 | Triplet |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the amide group is typically found in the range of δ 165–167 ppm. vulcanchem.comrsc.org The aromatic carbons would appear in the region of δ 120–150 ppm. The carbon atom attached to the nitro group (ipso-carbon) is expected to be significantly deshielded. For nitrobenzene, the ipso-carbon appears at 148.3 ppm, the para-carbon at 134.7 ppm, the meta-carbons at 129.4 ppm, and the ortho-carbons at 123.5 ppm. stackexchange.com The carbons of the propyl chain would be observed in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide (C=O) | 165–167 |

| Aromatic C-NO₂ | ~148 |

| Other Aromatic Carbons | 120–135 |

| N-CH₂- | ~42 |

| -CH₂-CH₃ | ~20 |

| -CH₃ | ~11 |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. savemyexams.com For this compound (C₁₀H₁₂N₂O₃), the molecular weight is 208.22 g/mol . In an MS experiment, the molecule would be ionized, and the resulting molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 208.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, UPLC-MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are essential techniques for assessing the purity of this compound and for separating it from any isomers or impurities. rsc.orgacs.org These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. ucl.ac.ukresearchgate.net

In a typical reverse-phase HPLC setup, a C18 column might be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. UPLC-MS combines the high separation power of UPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the eluted peak and providing an even higher degree of confidence in the purity assessment. ucl.ac.uk These techniques are also crucial for separating the target 3-nitro isomer from potential 2-nitro and 4-nitro isomers that could be formed during synthesis. mdpi.com

Based on the current scientific literature, detailed X-ray crystallographic data specifically for the compound This compound is not available. The comprehensive structural analysis, including crystal system, space group, unit cell parameters, and specific intermolecular interactions as outlined in the request, has been extensively reported for its isomer, 2-nitro-N-propylbenzamide .

Should information on 2-nitro-N-propylbenzamide be of interest, a detailed analysis of its crystallographic characterization can be provided. This would include:

Crystal System and Space Group : Monoclinic, P21/c. researchgate.netnih.gov

Unit Cell Parameters : Detailed values for a, b, c, and β. nih.gov

Asymmetric Unit Composition : Three independent molecules in the asymmetric unit. researchgate.netnih.gov

Intermolecular Interactions : Analysis of N-H···O hydrogen bonding networks and C-H···π interactions that stabilize the crystal structure.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science.

Molecular docking simulations are employed to predict how 3-nitro-N-propylbenzamide might bind to a biological target, such as an enzyme or receptor. The binding affinity, often expressed as a binding energy (in kcal/mol), indicates the strength of the interaction. A more negative value suggests a stronger binding. mdpi.com For instance, in studies of similar benzamide (B126) derivatives, binding energies ranging from -8.0 to -9.7 kcal/mol have been reported, indicating significant interaction with target proteins. researchgate.net The specific binding affinity of this compound would depend on the specific target protein being studied.

The simulations also predict the optimal pose, which is the most energetically favorable three-dimensional orientation of the ligand within the target's binding site. This information is crucial for understanding the mechanism of action.

Table 1: Illustrative Binding Affinities of Related Benzamide Derivatives

| Compound Class | Target | Binding Energy (kcal/mol) |

|---|---|---|

| Benzamide Derivatives | α-Glucosidase | -8.0 to -9.7 researchgate.net |

| Sulfonamide Derivatives | Dihydropteroate Synthase (DHPS) | -8.1 science.gov |

| Benzamide Molecule | α5β1 Integrin | -7.7 dergipark.org.tr |

This table provides examples of binding affinities for compounds structurally related to this compound to illustrate the typical range of values obtained in molecular docking studies.

Docking studies reveal the specific amino acid residues within a target's active site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. researchgate.net Key intermolecular forces identified in such simulations include:

Hydrogen Bonding: The amide group of the benzamide structure can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial connections with polar residues in the active site. science.gov The nitro group can also participate as a hydrogen bond acceptor.

Electrostatic Interactions: The electron-withdrawing nitro group creates a partial positive charge on the benzene (B151609) ring, which can lead to favorable electrostatic interactions with negatively charged residues. researchgate.net

Hydrophobic Interactions: The propyl group and the benzene ring contribute to the molecule's hydrophobicity, allowing for interactions with nonpolar residues in the binding pocket. researchgate.net For example, the propyl chain has a calculated hydrophobic surface area that influences its partitioning in lipid bilayers.

Prediction of Binding Affinities and Optimal Ligand Poses

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics simulations provide insights into the movement of atoms and molecules over time. These simulations can assess the stability of the ligand-protein complex predicted by docking. researchgate.net By simulating the complex in a dynamic environment (often including water molecules to mimic physiological conditions), researchers can observe whether the ligand remains securely bound in its predicted pose or if it shifts or dissociates. rsc.org

MD simulations can also reveal the conformational flexibility of this compound itself, showing how its shape might change to adapt to the binding site. The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. A stable RMSD suggests a stable binding mode. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of a molecule.

DFT calculations are used to determine the electronic structure of this compound, providing information about the distribution of electrons within the molecule. This analysis helps in understanding the molecule's reactivity and stability. sioc-journal.cn Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including chemical hardness (η) and softness (S). researchgate.net

Chemical Hardness (η): This parameter measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. mdpi.com

Chemical Softness (S): This is the reciprocal of hardness (S = 1/η). A softer molecule is more polarizable and more reactive. researchgate.net

DFT studies on related nitroaromatic compounds have shown that these parameters are valuable in predicting their biological interactions and reactivity. mdpi.com For instance, lower chemical hardness values have been correlated with stronger binding interactions with biological targets. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzamide |

| 3-nitrobenzoic acid |

| Ammonia |

| Amine |

| α-Glucosidase |

| Dihydropteroate Synthase (DHPS) |

| α5β1 Integrin |

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital Analysis (HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of a molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity; a smaller gap generally indicates higher reactivity. numberanalytics.comresearchgate.netwuxiapptec.com

For benzamide derivatives, computational studies using Density Functional Theory (DFT) have been employed to determine these electronic parameters. researchgate.net For instance, DFT calculations at the B3LYP/6-311+G(d,p) level for N-propylbenzamide revealed a HOMO-LUMO gap of 6.2 eV, suggesting moderate electrophilicity. In a related study on N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide, the HOMO-LUMO energy gap was determined to be 5.521 eV. researchgate.net

The introduction of a nitro group, which is strongly electron-withdrawing, is known to influence the electronic properties of the benzamide scaffold. ontosight.ai In a study of benzotriazinone sulfonamides, nitro-substituted derivatives were found to have the smallest HOMO-LUMO energy gaps, indicating their reactive nature. mdpi.com Specifically, for 4-Nitro-N-(4-oxo-3-propyl-3,4-dihydrobenzo researchgate.nettriazin-6-yl)benzenesulfonamide, the calculated energy gap was among the lowest in the series, correlating with its high reactivity. mdpi.com

Table 1: Representative HOMO-LUMO Energy Gaps of Related Benzamide Derivatives

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| N-Propylbenzamide | B3LYP/6-311+G(d,p) | - | - | 6.2 | |

| N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide | DFT/B3LYP | - | - | 5.521 | researchgate.net |

| Quercetin on Single Layer Graphene | DFT/6-21G | -3.7552 | 2.5897 | 6.3449 | chalcogen.ro |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color spectrum. uni-muenchen.deresearchgate.net Red, orange, and yellow colors indicate negative potential (electron-rich) regions, which are susceptible to electrophilic attack, while blue and green colors represent positive potential (electron-poor) regions, which are favorable for nucleophilic attack. researchgate.netresearchgate.net

In benzamide derivatives, MEP studies reveal distinct charge localizations. For N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide, MEP analysis showed that the negative potential is concentrated around the oxygen atoms, while the positive potential is located around the hydrogen atoms. researchgate.net Similarly, for a series of benzotriazinone sulfonamides, MEP studies performed using the B3LYP/6-311+G* method showed strong positive potential on the hydrogen atoms of the sulfonamide group and partial positive charges on the C=O, N=N, and SO2 groups, indicating these as potential sites for interaction. mdpi.com

For this compound, the MEP surface would be significantly influenced by the electron-withdrawing nitro group and the carbonyl group. The oxygen atoms of the nitro group and the carbonyl oxygen would exhibit strong negative potentials, making them the primary sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the amide N-H group and the aromatic ring would show positive potential, indicating them as sites for nucleophilic interaction. mdpi.comresearchgate.net The propyl group would contribute to a more neutral or slightly positive potential region. This charge distribution is crucial for understanding how the molecule interacts with biological targets or other reactants.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies guide the design and optimization of new therapeutic agents.

For benzamide derivatives, SAR studies have provided valuable insights. For example, in a series of 2-amino-1,4-naphthoquinone-benzamide derivatives designed as cytotoxic agents, the nature of the substituent on the benzamide nitrogen was found to be critical for activity. d-nb.info In one instance, the unsubstituted N-phenyl derivative (5e) and the 3-nitrophenyl derivative (5l) showed excellent cytotoxic effects against the MDA-MB-231 cancer cell line. d-nb.info This highlights the significant impact of the nitro group's position and electronic influence on biological activity.

The length and nature of the alkyl chain on the amide nitrogen also play a role. In a study involving N-propyl derivatives, it was noted that the propyl group increases lipophilicity, which can enhance penetration of the blood-brain barrier. The synthesis of 4-Nitro-N-propylbenzamide has been documented as an intermediate in the preparation of other compounds, indicating its utility in building molecular diversity for SAR studies. uni-muenchen.de

QSAR models can be developed to predict the activity of new compounds based on calculated molecular descriptors. For instance, a QSAR approach based on the Hammett-σ parameter has been used to predict the second-order rate constants for the reactions of phenolic compounds with chlorine, demonstrating the predictive power of such models. researchgate.net While a specific QSAR model for this compound was not found, the principles can be applied. Descriptors such as lipophilicity (logP), electronic parameters (like Hammett constants for the nitro group), and steric parameters (related to the propyl group) would be key variables in a QSAR model for this class of compounds.

Theoretical Investigations on Mechanistic Pathways of Related Nitrobenzoyl Compounds

Theoretical investigations, often using quantum chemistry methods, provide deep insights into the reaction mechanisms of organic compounds. For nitrobenzoyl compounds, these studies can elucidate the pathways of various transformations, including rearrangements, substitutions, and photochemical reactions.

For example, the thermal rearrangement of substituted N-acyl-2,2-dimethylaziridines, including a p-nitrobenzoyl derivative, has been studied using quantum chemistry. researchgate.net The calculations revealed three possible mechanistic pathways, involving different transition states leading to the formation of N-methallylamide, oxazoline, or vinylamide products. researchgate.net The study highlighted how the nature of the substituent on the benzoyl group influences the reaction mechanism. researchgate.net

In the context of photochemical reactions, theoretical studies on 2-nitrobenzyl compounds have been crucial for understanding their use as "caged" compounds for controlled release of substrates. nih.govacs.org These investigations have revealed that the photochemistry involves the formation of an aci-nitro intermediate, which then undergoes further transformations. acs.org The presence and position of the nitro group are fundamental to this photochemical behavior. Computational studies have helped to explain the reactivity of different excited states and the influence of other substituents on the reaction pathway. nih.gov

Furthermore, the synthesis of benzimidazoles from nitro-substituted precursors has been mechanistically characterized through computational studies. These studies show that the electron-withdrawing nitro group significantly influences the reaction pathways and the stability of intermediates, such as the initial Schiff base, and facilitates the final intramolecular cyclization.

While a specific mechanistic study on this compound was not identified, these examples involving related nitrobenzoyl structures demonstrate the power of theoretical chemistry to predict and explain their reactivity. The principles derived from these studies can be extrapolated to understand the potential reaction pathways of this compound, such as the reduction of the nitro group to an amino group or nucleophilic aromatic substitution reactions.

Biological Activities and Mechanistic Studies in in Vitro Models

Evaluation of Biological Activity in Targeted Cellular and Enzyme Assays

There is no available information from targeted cellular or enzyme assays to report on the biological activity of 3-nitro-N-propylbenzamide.

Enzyme Inhibition Studies

No published studies were identified that investigated the inhibitory effects of this compound on the enzymes listed below.

Alpha-Glucosidase Inhibition

No research data was found regarding the evaluation of this compound as an inhibitor of alpha-glucosidase.

Histone Deacetylase (HDAC) Inhibition

The potential for this compound to act as a histone deacetylase (HDAC) inhibitor has not been reported in the scientific literature. While a patent document lists the compound, it does not provide any specific data on its HDAC inhibitory activity. google.com

Investigation of Tubulin Polymerization Modulation

There are no studies available that explore the effects of this compound on tubulin polymerization or its potential to modulate microtubule dynamics.

Exploration of Antimicrobial Properties (e.g., Antibacterial, Antifungal)

No direct studies on the antimicrobial, antibacterial, or antifungal properties of this compound have been published. While some research has utilized derivatives of this compound, such as 4-(hydroxymethyl)-3-nitro-N-propylbenzamide, as starting materials for the synthesis of indazolones which may possess antibacterial activities, these findings are not directly applicable to this compound itself. rsc.orgalljournals.cn

Studies on Potential Anticancer Activities as Hypoxia-Activated Prodrugs

There is no scientific literature available that investigates the potential of this compound to act as a hypoxia-activated prodrug for anticancer applications.

Anthelmintic Activity Evaluation

The evaluation of benzamide (B126) derivatives has shown promise in the development of new anthelmintic drugs. While direct studies on this compound are not extensively documented, research on structurally related compounds provides significant insights. For instance, benzamide derivatives are the foundation for anthelmintic agents like oxyclozanide (B1678079) and niclosamide. researchgate.net A study on the anthelmintic activity of various benzamides and their metal complexes highlighted their potential. researchgate.net Specifically, a compound featuring a 3-nitrophenyl group, [N-(3'-nitrophenyl) (piperidin-1"-yl) methyl] benzamide, was synthesized and evaluated, suggesting the relevance of the 3-nitro substitution in this context. researchgate.net The research on these related compounds indicates a dose-dependent increase in anthelmintic activity. researchgate.net The World Health Organization has noted the limited number of drugs frequently used for helminth infections, underscoring the importance of research into new chemical entities like this compound. researchgate.net

Mechanistic Pathways of Interaction with Biological Targets

Elucidation of Specific Binding Interactions and Their Contribution to Activity

In related compounds, the binding interactions have been explored through various means, including computational docking studies. evitachem.com For example, in the context of other biological targets like the androgen receptor, the nitro group on the benzamide has been found to be essential for its activity. mdpi.com It is proposed that the nitro group, due to its electron-withdrawing nature, can enhance interactions with nucleophilic sites within protein structures, potentially leading to inhibition of enzyme activity. nih.govresearchgate.net The propyl group, through hydrophobic interactions, can further stabilize the binding within the target's binding pocket.

Role of the Nitro Group and Propyl Moiety in Biological Potency and Selectivity

The nitro group and the propyl moiety are critical determinants of the biological potency and selectivity of this compound.

The nitro group is a well-known pharmacophore that can significantly influence the biological activity of a molecule. nih.govresearchgate.net Its strong electron-withdrawing properties can alter the electronic distribution of the benzamide, affecting its interaction with biological targets. nih.gov A widely accepted mechanism for nitro-containing compounds involves their reduction within the biological system to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.gov These reactive metabolites can then covalently bind to crucial biomolecules like DNA or proteins, leading to cellular damage and death of the target organism. nih.gov This mechanism is a key factor in the antimicrobial and antiparasitic activities of many nitro compounds. nih.govresearchgate.net

Metabolic Pathways and Metabolite Identification in Model Systems

The metabolism of this compound in in vitro models is expected to follow pathways common to nitroaromatic compounds and amides. The elucidation of these pathways is crucial for understanding the compound's mechanism of action and identifying potentially active or toxic metabolites. nih.gov

Standard in vitro model systems for studying drug metabolism include liver microsomes, S9 fractions, and cultured hepatocytes. scispace.comresearchgate.net These systems contain the necessary enzymes, primarily cytochrome P450s and nitroreductases, for metabolic transformations. scispace.comsvedbergopen.com

The primary metabolic reactions anticipated for this compound are:

Reduction of the nitro group: This is a key activation step for many nitro compounds. Nitroreductases can reduce the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. nih.govsvedbergopen.comevitachem.com These reduced metabolites are often more reactive and are responsible for the compound's biological effects. nih.gov

Hydrolysis of the amide bond: The amide linkage can be hydrolyzed by amidases to yield 3-nitrobenzoic acid and propylamine. evitachem.comevitachem.com

Hydroxylation: The propyl chain or the aromatic ring could undergo hydroxylation mediated by cytochrome P450 enzymes.

The identification of these metabolites is typically carried out using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). nih.govresearchgate.net

Impact of Nitro-Substituent Position on Biological Activity

Generally, the electronic properties and steric hindrance conferred by the substituent's position dictate the interaction with the biological target.

Ortho-position (2-nitro): A nitro group at the ortho position can introduce steric hindrance, which may affect the conformation of the molecule and its ability to bind to a target site. Research on 2-nitro-N-propylbenzamide has focused on its crystal structure, noting the influence of intermolecular hydrogen bonds. evitachem.com

Meta-position (3-nitro): The meta-position, as in this compound, places the electron-withdrawing nitro group in a position that can influence the electronic distribution of the aromatic ring and the amide group without causing significant steric clash, which can be favorable for certain biological activities.

Para-position (4-nitro): A nitro group at the para-position can have a strong electronic influence on the amide group through resonance. In some contexts, this can be beneficial for activity, while in others, it may be detrimental. nih.gov For example, 4-nitro-N-propylbenzamide is noted as an intermediate in the synthesis of other compounds.

Studies on other classes of benzamides have shown that the position of the nitro group can dramatically alter the compound's inhibitory potential against specific enzymes. researchgate.net Therefore, the placement of the nitro group at the 3-position in this compound is a deliberate structural feature that likely optimizes its interaction with its intended biological target.

Emerging Research Avenues and Future Prospects

Development as Chemical Probes for Elucidating Biological Processes

The development of novel chemical probes is essential for dissecting complex biological pathways. While 3-nitro-N-propylbenzamide has not been extensively utilized for this purpose, its structure possesses inherent features that make it a candidate for such applications.

Derivatives of nitrobenzamides serve as precursors in the synthesis of compounds used to investigate biological processes. The core structure of this compound combines functionalities that are valuable for probe design. The N-propyl group, for instance, can enhance lipophilicity, which may improve its ability to penetrate cell membranes compared to unsubstituted benzamides. The amide bond provides a stable, planar unit capable of hydrogen bonding, a common interaction motif with biological macromolecules.

The nitro group is a particularly versatile handle for a chemical probe. Its strong electron-withdrawing nature can be crucial for specific molecular recognition events. Furthermore, the nitro group can be chemically reduced to an amino group. This transformation can dramatically alter the compound's properties, for example, by "turning on" fluorescence, creating a reporter for specific reductive environments within a cell. This conversion from a nitro to an amino group is a known strategy to alter biological targets, as seen in the case of 3-aminobenzamide, a known PARP inhibitor derived from 3-nitrobenzamide.

Exploration in Materials Science and Organic Electronic Applications

In the realm of materials science, the properties of organic molecules are dictated by their electronic characteristics and their ability to self-assemble into ordered structures. The this compound scaffold is a convergence of functionalities that are highly relevant to this field.

Nitroaromatic compounds are well-known for their electron-accepting (n-type) properties, a critical feature for the development of organic semiconductors used in transistors and solar cells. The presence of the nitro group on the benzamide (B126) ring suggests that this compound and its derivatives could be explored as components of n-type or ambipolar organic electronic materials.

Furthermore, the benzamide functional group can participate in robust intermolecular hydrogen bonding. These directional interactions can guide the self-assembly of molecules into well-defined crystal structures, which is crucial for achieving efficient charge transport in organic electronic devices. Research on the crystal structure of related compounds like 2-nitro-N-propylbenzamide reveals that intermolecular N—H···O interactions are key to stabilizing the crystal lattice. researchgate.net While the specific packing of this compound would differ, the same principle of hydrogen-bond-directed assembly applies. Additionally, nitrobenzamide structures serve as intermediates in the synthesis of certain dyes and pigments, highlighting the potential for this chemical class in the development of novel optical and chromophoric materials. smolecule.com

Design and Synthesis of Advanced Analogues with Tunable Biological Profiles

The true potential of this compound likely lies in its use as a template for creating advanced analogues. Standard synthetic protocols, such as the coupling of 3-nitrobenzoic acid with propylamine, provide a straightforward entry to this scaffold. acs.orgmdpi.com From this starting point, medicinal chemists can systematically modify the structure to optimize for specific biological activities. The biological effects of benzamide derivatives are known to be highly dependent on the substitution patterns on both the aromatic ring and the amide nitrogen.

Key strategies for creating analogues include:

Varying the N-Alkyl Group: Replacing the propyl group with other alkyl or arylalkyl chains can modulate lipophilicity, solubility, and steric interactions with a target protein. N-propyl derivatives are known to have higher lipophilicity than their smaller counterparts.

Modifying the Nitro Group: The nitro group can be reduced to an amine, yielding a 3-amino-N-propylbenzamide. This single change drastically alters the electronic properties from electron-withdrawing to electron-donating, which can completely switch the compound's biological target and activity.

Ring Substitution: Introducing additional substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) onto the benzene (B151609) ring can fine-tune the molecule's electronic profile, metabolic stability, and binding affinity.

Scaffold Hopping: The central phenyl ring could be replaced with other aromatic systems, such as pyridine (B92270) or thiophene, to explore new chemical space and intellectual property opportunities.

The following table outlines potential analogue designs and their intended effects.

| Analogue Series | Structural Modification | Predicted Impact on Profile | Rationale / Context |

|---|---|---|---|

| N-Alkyl Variants | Replacing N-propyl with N-ethyl, N-butyl, or N-benzyl | Modulation of lipophilicity, cell permeability, and steric bulk | Alkyl chain length directly influences solubility and membrane traversal. |

| Amino Derivatives | Reduction of the 3-nitro group to a 3-amino group | Complete change in electronic properties; introduces a basic handle for salt formation | The 3-amino-benzamide core is a known inhibitor of PARP enzymes. |

| Ring-Substituted Variants | Addition of F, Cl, or OCH₃ to the phenyl ring | Fine-tuning of binding interactions and metabolic stability | Halogens can form halogen bonds; methoxy groups can act as H-bond acceptors. |

| Heterocyclic Analogues | Replacement of the phenyl ring with a pyridine ring | Alters geometry, introduces a hydrogen bond acceptor, and modifies solubility | Common strategy in medicinal chemistry to improve pharmacokinetic properties. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. researchgate.net These computational tools are ideally suited for exploring the chemical space around a core scaffold like this compound.

The process begins with data. By synthesizing and testing a library of analogues (as described in section 6.3), a dataset can be generated. ML models can then be trained on this data to establish a Quantitative Structure-Activity Relationship (QSAR). nih.gov A QSAR model can predict the biological activity of novel, yet-to-be-synthesized analogues, allowing researchers to prioritize the most promising candidates and avoid costly, unsuccessful syntheses.

Beyond QSAR, more advanced AI techniques offer further possibilities:

Virtual Screening: AI can rapidly screen billions of virtual compounds to identify those that are predicted to bind to a specific disease target, using the this compound structure as a query or starting point. researchgate.net

Generative Models: These AI systems can design entirely new molecules from scratch. drug-dev.com By providing the model with the this compound scaffold and a set of desired properties (e.g., high potency, low toxicity, good solubility), the AI can generate novel, optimized structures for synthesis.

Synthesis Planning: AI can analyze complex molecules and propose efficient, multi-step synthetic routes, significantly speeding up the chemical synthesis phase of a project. nih.gov

The table below summarizes how AI/ML can be integrated into a discovery program based on this compound.

| AI/ML Methodology | Objective | Required Input | Potential Outcome |

|---|---|---|---|

| QSAR Modeling | Predict activity of new analogues | A dataset of synthesized analogues and their measured biological activities | Prioritized list of the most promising compounds for synthesis. nih.gov |

| Virtual High-Throughput Screening | Identify new hits from large chemical libraries | A 3D model of a biological target and the compound's structure | Novel compounds with predicted binding affinity to a target of interest. researchgate.net |

| Generative Adversarial Networks (GANs) | Design novel molecules with optimized multi-parameter profiles | A core scaffold (optional) and a list of desired properties (e.g., potency, ADMET) | New, patentable chemical entities designed for clinical success. drug-dev.com |

| Retrosynthesis Prediction | Propose efficient synthetic routes for novel compounds | The chemical structure of the target molecule | A step-by-step plan for laboratory synthesis, saving time and resources. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.